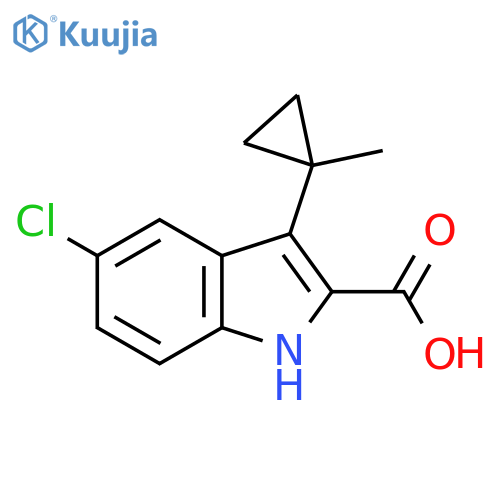Cas no 1548482-40-1 (5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid)

1548482-40-1 structure
商品名:5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
CAS番号:1548482-40-1
MF:C13H12ClNO2
メガワット:249.692882537842
CID:4820978
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
-
- インチ: 1S/C13H12ClNO2/c1-13(4-5-13)10-8-6-7(14)2-3-9(8)15-11(10)12(16)17/h2-3,6,15H,4-5H2,1H3,(H,16,17)
- InChIKey: NPRUEDQAAGQBOM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C(=O)O)N2)C1(C)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 4
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333756-1g |
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid |
1548482-40-1 | 95%+ | 1g |
$811 | 2021-08-18 | |
| Chemenu | CM333756-1g |
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid |
1548482-40-1 | 95%+ | 1g |
$803 | 2023-02-02 | |
| Alichem | A199011365-1g |
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid |
1548482-40-1 | 95% | 1g |
$876.96 | 2022-04-02 |
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1548482-40-1 (5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
